![molecular formula C22H31N3O4S B2869327 4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034240-19-0](/img/structure/B2869327.png)

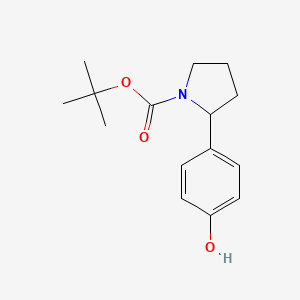

4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

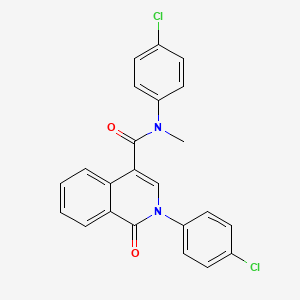

The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydropyran ring, a piperidine ring, and a pyrroloquinoline ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, tetrahydropyran derivatives can be synthesized from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran ring, for example, is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the carbonyl group in the tetrahydropyran ring might react with Wittig reagents to form various substituted alkene compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colorless volatile liquid .Aplicaciones Científicas De Investigación

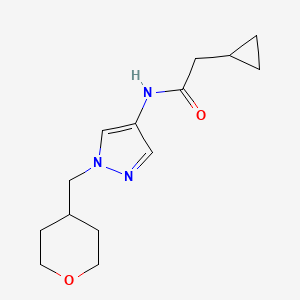

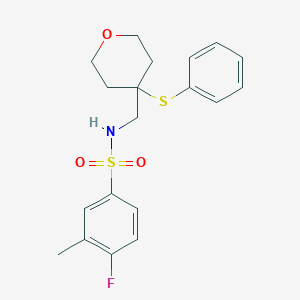

Sulfonamide Hybrids

Sulfonamides are a significant class of drugs, encompassing a range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Sulfonamide hybrids, combining sulfonamides with various organic compounds, have been extensively studied for their enhanced biological activities. These hybrids incorporate a range of pharmacologically active scaffolds, leading to considerable diversity in their potential applications (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).

Quinoline and Pyridine Derivatives

Quinoline and its derivatives, including pyridine analogs, have been the focus of significant research due to their potent antibacterial activity and DNA-gyrase inhibition properties. These compounds often feature modifications at various positions to enhance their activity against a broad spectrum of bacterial strains, including resistant types. For example, studies on 6-fluoro-1,4-dihydro-4-oxo-3-quinoline- and 1,8-naphthyridinecarboxylic acids substituted at the 7-position with carbon-linked side chains have demonstrated high in vitro and in vivo antibacterial activity, highlighting the importance of structural modifications in determining the potency and spectrum of activity (Laborde, Kiely, Culbertson, & Lesheski, 1993).

The synthesis and evaluation of tetracyclic quinolone antibacterials further underscore the potential of quinoline derivatives in combating bacterial infections. These studies often explore the influence of different heteroatoms and substituents on antibacterial efficacy and mode of action, including effects on Gram-positive and Gram-negative bacteria, offering insights into the design of more effective antibacterial agents (Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992).

Propiedades

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c26-21-2-1-17-13-20(14-18-5-10-25(21)22(17)18)30(27,28)23-15-16-3-8-24(9-4-16)19-6-11-29-12-7-19/h13-14,16,19,23H,1-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKXAXKJTUGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)